molecular formula C9H7ClN2O B13891945 2-chloro-1-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one

2-chloro-1-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one

Cat. No.: B13891945
M. Wt: 194.62 g/mol
InChI Key: GKKMBPBNUYYTHQ-UHFFFAOYSA-N
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Description

2-chloro-1-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one is a chemical compound that belongs to the class of pyrrolopyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one typically involves the reaction of 3-chloropyridine with a suitable pyrrole derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, which allows for the formation of the desired pyrrolopyridine structure . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in drug discovery and development .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

2-chloro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone

InChI

InChI=1S/C9H7ClN2O/c10-4-8(13)6-5-12-7-2-1-3-11-9(6)7/h1-3,5,12H,4H2

InChI Key

GKKMBPBNUYYTHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN2)C(=O)CCl)N=C1

Origin of Product

United States

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